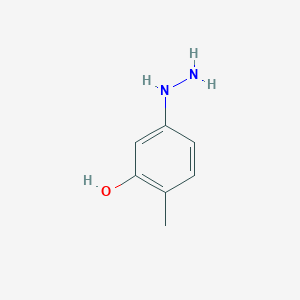
3-Amino-5-(2-tetrahydropyranyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(oxan-2-yl)-1H-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with an oxane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(oxan-2-yl)-1H-pyrazol-3-amine typically involves the reaction of oxane derivatives with pyrazole precursors. One common method includes the cyclization of appropriate hydrazine derivatives with oxane-containing aldehydes or ketones under acidic or basic conditions. The reaction conditions often involve solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 5-(oxan-2-yl)-1H-pyrazol-3-amine can be scaled up by optimizing the reaction conditions mentioned above. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques like crystallization and chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(oxan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Oxidized pyrazole derivatives
Reduction: Reduced pyrazole derivatives
Substitution: Substituted pyrazole derivatives with various functional groups
Scientific Research Applications
5-(oxan-2-yl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(oxan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Mangiferin: A bioactive component derived from the mango tree with a similar oxane group in its structure.
3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl derivatives: Compounds with similar oxane groups used in various chemical and biological studies.
Uniqueness
5-(oxan-2-yl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
5-(oxan-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H13N3O/c9-8-5-6(10-11-8)7-3-1-2-4-12-7/h5,7H,1-4H2,(H3,9,10,11) |
InChI Key |
DNIBBECFRXXJPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)C2=CC(=NN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(diethylamino)-N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}acetamide](/img/structure/B13585757.png)

![N-[(4-Chlorophenyl)methyl]-N'-[2-(piperazin-1-YL)ethyl]ethanediamide](/img/structure/B13585773.png)
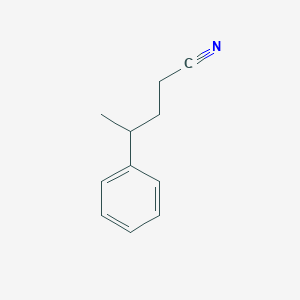
![4-[1-(Trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13585788.png)

![N-(4-ethoxyphenyl)-2-(2-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}hydrazin-1-ylidene)-3-oxobutanamide](/img/structure/B13585796.png)
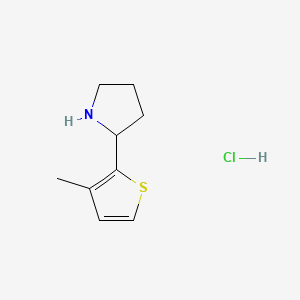
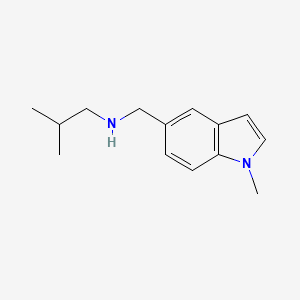
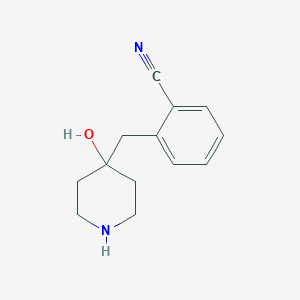
![4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one](/img/structure/B13585841.png)

